1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, an aniline derivative, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route typically includes:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride.
Introduction of the Aniline Derivative: The aniline derivative can be synthesized through the reduction of nitroarenes or direct nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the aniline derivative under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenated reagents.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds like:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine core but differs in its substituents, leading to distinct biological activities.
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but with different functional groups, affecting their chemical reactivity and applications.
Properties
CAS No. |
928713-05-7 |
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Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O5/c1-13-2-4-15(5-3-13)21-18(23)12-27-17-8-6-16(7-9-17)22-11-14(20(25)26)10-19(22)24/h2-9,14H,10-12H2,1H3,(H,21,23)(H,25,26) |
InChI Key |
HSGBDTBKOAPQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
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